KML-29
Overview
Description
KML29 is a highly selective and potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the metabolism of endocannabinoids. It is known for its ability to inhibit the hydrolysis of 2-arachidonoylglycerol (2-AG), a major endocannabinoid, thereby increasing its levels in the brain and peripheral tissues . KML29 has shown significant potential in scientific research, particularly in the fields of neurobiology and pain management .
Preparation Methods
Synthetic Routes and Reaction Conditions
KML29 is synthesized through a series of chemical reactions involving the formation of a carbamate linkage. The synthesis typically starts with the reaction of 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylic acid with hexafluoroisopropanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
While specific industrial production methods for KML29 are not widely documented, the synthesis generally follows standard organic synthesis protocols involving the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
KML29 primarily undergoes hydrolysis reactions due to its carbamate linkage. It is stable under physiological conditions but can be hydrolyzed under acidic or basic conditions .
Common Reagents and Conditions
Oxidation and Reduction: KML29 is relatively stable and does not undergo significant oxidation or reduction under normal laboratory conditions.
Major Products Formed
The major products formed from the hydrolysis of KML29 are the corresponding amine and hexafluoroisopropanol .
Scientific Research Applications
KML29 has been extensively studied for its potential therapeutic applications, particularly in the fields of neurobiology and pain management . Some of its key applications include:
Mechanism of Action
KML29 exerts its effects by selectively inhibiting monoacylglycerol lipase, thereby preventing the hydrolysis of 2-arachidonoylglycerol . This leads to an increase in 2-arachidonoylglycerol levels, which activates cannabinoid receptors (CB1 and CB2) and modulates various physiological processes, including pain perception, inflammation, and neuroprotection . The inhibition of monoacylglycerol lipase by KML29 is irreversible, making it a potent and long-lasting inhibitor .
Comparison with Similar Compounds
KML29 is often compared with other monoacylglycerol lipase inhibitors such as JZL184 and JW651 . While JZL184 is also a potent inhibitor, KML29 has improved selectivity and reduced off-target effects due to its hexafluoroisopropyl alcohol leaving group . JW651 is another similar compound with a similar mechanism of action but differs in its chemical structure and potency .
List of Similar Compounds
JZL184: A potent monoacylglycerol lipase inhibitor with a different chemical structure.
JW651: A structurally similar compound to KML29 with hexafluoroisopropyl alcohol as the leaving group.
Biological Activity
KML-29 is a highly selective and potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme crucial for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This compound has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in pain management, without the typical side effects associated with cannabinoid receptor agonists.
This compound selectively inhibits MAGL, leading to increased levels of 2-AG in the brain and other tissues. The compound demonstrates a high degree of selectivity, with reported IC50 values for human MAGL at 5.9 nM, mouse MAGL at 15 nM, and rat MAGL at 43 nM. Notably, this compound exhibits no significant inhibition of fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of anandamide (AEA), another key endocannabinoid .
Table 1: Inhibition Potency of this compound
Species | IC50 Value (nM) | FAAH Inhibition |
---|---|---|
Human | 5.9 | >50000 |
Mouse | 15 | >50000 |
Rat | 43 | >50000 |
Antinociceptive Effects
This compound has been extensively studied for its antinociceptive properties in various pain models. Research indicates that this compound effectively reduces inflammatory and neuropathic pain without eliciting cannabimimetic side effects commonly associated with cannabinoid receptor agonists.
- Inflammatory Pain Models : In murine models, this compound significantly attenuated carrageenan-induced paw edema and reversed mechanical allodynia. These effects were dose-dependent and did not result in tolerance upon repeated administration .
- Neuropathic Pain Models : this compound also demonstrated efficacy in models of neuropathic pain, such as the sciatic nerve injury model, where it partially reversed allodynia .
- Gastroprotective Effects : Interestingly, this compound was shown to prevent diclofenac-induced gastric hemorrhages, indicating potential gastroprotective properties alongside its analgesic effects .
Side Effect Profile
Unlike other MAGL inhibitors such as JZL184, this compound does not produce significant side effects like hypothermia or hypomotility. This makes it a promising candidate for therapeutic use in pain management without the drawbacks associated with traditional cannabinoids .
Combination Therapy
Recent studies have explored the potential of combining this compound with other analgesics to enhance its efficacy:
- Gabapentin : A study found that low-dose combinations of this compound and gabapentin produced additive effects on mechanical allodynia and synergistically reduced cold allodynia. The combination did not lead to tolerance in mechanical allodynia but showed mild tolerance in cold allodynia after repeated doses .
Behavioral Studies
Behavioral assessments have been conducted to evaluate the effects of this compound on locomotor activity and other behavioral indices:
- Locomotor Activity : While this compound did not induce hypomotility, it maintained normal locomotor activity levels compared to traditional cannabinoid agonists .
Table 2: Summary of Key Findings on this compound
Study Focus | Result |
---|---|
Inflammatory Pain | Reduced paw edema and mechanical allodynia |
Neuropathic Pain | Partial reversal of allodynia |
Gastroprotective Effects | Prevented diclofenac-induced gastric issues |
Combination with Gabapentin | Additive effects on mechanical allodynia |
Side Effects | No significant cannabimimetic effects |
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F6NO7/c25-23(26,27)20(24(28,29)30)38-21(32)31-7-5-13(6-8-31)22(33,14-1-3-16-18(9-14)36-11-34-16)15-2-4-17-19(10-15)37-12-35-17/h1-4,9-10,13,20,33H,5-8,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHQLPHDBLTFPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F6NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043066 | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-propanyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380424-42-9 | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-propanyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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